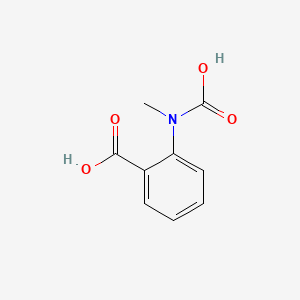
Methylisatoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylisatoic acid, also known as N-Methylisatoic anhydride, is a chemical compound with the molecular formula C9H7NO3. It is a derivative of isatoic anhydride and is widely used in various chemical and biological applications. The compound is known for its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures and functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylisatoic acid can be synthesized through the reaction of isatoic anhydride with methylamine. The reaction typically involves heating isatoic anhydride with an excess of methylamine in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methylisatoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Acylation: Common reagents include this compound itself and RNA substrates.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
Methylisatoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of methylisatoic acid involves the selective acylation of the 2’-hydroxyl groups of RNA. The compound reacts with the hydroxyl groups to form stable acylated products, which can be analyzed to determine the secondary structures of RNA molecules. This selective acylation is facilitated by the unique chemical structure of this compound, which allows it to specifically target the 2’-hydroxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isatoic anhydride: The parent compound of methylisatoic acid, used in similar acylation reactions.
N-Methylisatoic anhydride: Another derivative with similar acylation properties.
Uniqueness
This compound is unique in its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures. Its specificity and efficiency in acylation reactions set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-[carboxy(methyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10(9(13)14)7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
ZFOXUSLPVYCCRX-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


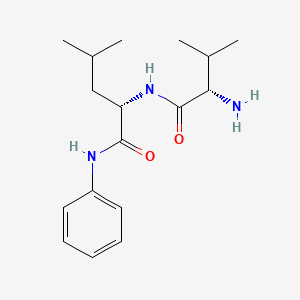
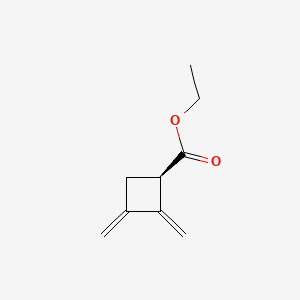
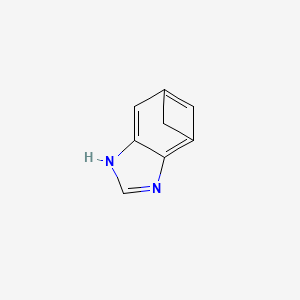

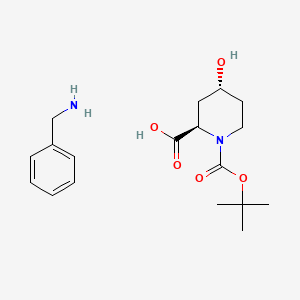
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
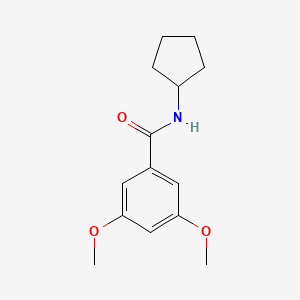
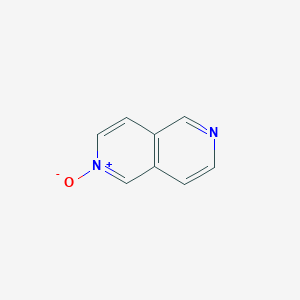

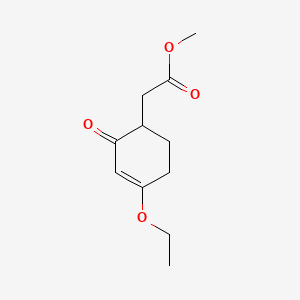

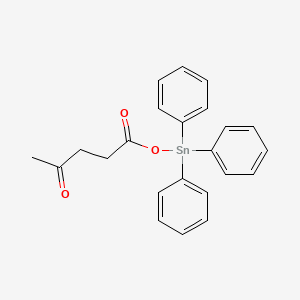
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
